molecular formula C15H14N2O2 B11586344 N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide CAS No. 663167-47-3

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B11586344
CAS No.: 663167-47-3
M. Wt: 254.28 g/mol
InChI Key: MNZCWACXYSFGSI-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves the cyclization of an appropriate precursor. One common method starts with the reaction of an ortho-substituted aniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the indole ring . The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using recyclable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a carboxylic acid, while reduction can yield an alcohol .

Scientific Research Applications

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

663167-47-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-ethyl-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C15H14N2O2/c1-2-16-13(18)9-17-12-8-4-6-10-5-3-7-11(14(10)12)15(17)19/h3-8H,2,9H2,1H3,(H,16,18)

InChI Key

MNZCWACXYSFGSI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

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